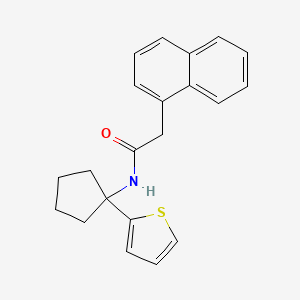

2-(naphthalen-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(naphthalen-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide” is a complex organic molecule. It contains a naphthalene ring, a thiophene ring, and a cyclopentyl group, all of which are common structures in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the naphthalene and thiophene rings. These rings are aromatic and tend to favor planar configurations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of aromatic rings in this compound might contribute to its stability and possibly its solubility in organic solvents .Applications De Recherche Scientifique

Anti-Parkinson's Activity

Research has shown the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to study their anti-Parkinson's activity. These derivatives were evaluated using in vitro free radical scavenging assay and in vivo anti-Parkinson's screening by 6-Hydroxydopamine lesioned rat's model. Among the tested compounds, one of the 4-thiazolidinone derivatives exhibited maximum anti-Parkinson's activity, highlighting its potential as a therapeutic agent for Parkinson's disease treatment (Gomathy et al., 2012).

Anti-HIV Drug Potential

A study conducted on a series of acetamide derivatives, including 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives, focused on their local reactivity as anti-HIV drugs. The research, based on density functional theory (DFT), explored the local reactivity of these derivatives, suggesting their potential as potent anti-HIV drugs due to their interaction mechanism with biological molecules (Oftadeh et al., 2013).

Anticancer Screening

Another area of research has been the synthesis of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives for anticancer screening. These compounds have been synthesized and evaluated for their anti-Parkinson's screening using an in vitro free radical scavenging assay and in vivo models. This research highlights the compound's versatile potential in developing treatments for neurological conditions and possibly other diseases (Gomathy et al., 2012).

Synthesis and Biological Evaluation

The compound's utility extends to the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, imidazo[1,2-a]pyridine, imidazo[2,1-b]thiazole, chromene, and benzo[f]chromene derivatives containing a naproxenoyl moiety as potential anti-inflammatory agents. This exploration signifies the compound's role in synthesizing new chemical entities with possible anti-inflammatory properties, which could lead to the development of new anti-inflammatory medications (Thabet et al., 2011).

Fluorescent AND Logic Gate

A naphthalene-thiophene hybrid molecule, including elements of 2-(naphthalen-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide, has been developed as a fluorescent AND logic gate, with Zn2+ and OAc- ions as inputs for cell imaging and computational studies. This innovative application demonstrates the compound's potential in the development of molecular electronics and bioimaging technologies (Karak et al., 2013).

Mécanisme D'action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without more information, it’s difficult to speculate on the mechanism of action for this compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-naphthalen-1-yl-N-(1-thiophen-2-ylcyclopentyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NOS/c23-20(15-17-9-5-8-16-7-1-2-10-18(16)17)22-21(12-3-4-13-21)19-11-6-14-24-19/h1-2,5-11,14H,3-4,12-13,15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOIAORZSQPGEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2883694.png)

![1-[2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2883695.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide](/img/structure/B2883696.png)

![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883698.png)

![Ethyl 4-[4-(phenylamino)pteridin-2-yl]piperazinecarboxylate](/img/structure/B2883700.png)

![Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2883702.png)

![5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2883703.png)

![6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2883705.png)

![2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy][1,8]naphthyridine](/img/structure/B2883708.png)

![3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B2883709.png)

![2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2883711.png)